molecular formula C17H18N2O5 B2833505 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034454-91-4

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2833505
CAS No.: 2034454-91-4
M. Wt: 330.34
InChI Key: XEUGKIFFEQYXSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole carboxamide derivative featuring a substituted ethyl group.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11-7-13(22-2)9-16(20)19(11)6-5-18-17(21)12-3-4-14-15(8-12)24-10-23-14/h3-4,7-9H,5-6,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUGKIFFEQYXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis techniques. A common route might involve the formation of the benzo[d][1,3]dioxole core followed by subsequent functionalization steps to introduce the pyridine and carboxamide groups.

Typical reaction conditions include:

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM)

  • Reagents: Methylating agents, oxidizing agents, and amine sources

  • Catalysts: Lewis acids or bases, depending on the step

Industrial Production Methods: For industrial-scale synthesis, continuous flow reactors and optimization of reaction conditions for higher yield and purity are critical. Industrial methods often involve automated synthesis techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The methoxy and methyl groups present on the pyridine ring can undergo oxidation reactions, forming corresponding aldehydes or ketones.

  • Reduction: The compound can be reduced at various points, particularly the carbonyl group on the pyridine ring.

  • Substitution: Nucleophilic substitutions are possible, especially on the pyridine ring where positions 2 and 6 are often reactive.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2) or Potassium permanganate (KMnO4)

  • Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4)

  • Substitution: Alkyl halides or acyl halides in the presence of bases like potassium carbonate (K2CO3)

Major Products:

  • Oxidation Products: Corresponding aldehydes or ketones depending on the starting position

  • Reduction Products: Alcohols or hydrocarbons

  • Substitution Products: Various alkylated or acylated derivatives

Scientific Research Applications

Chemistry: In organic chemistry, this compound serves as a building block for creating more complex molecules due to its functional groups. Its unique structure provides insights into reaction mechanisms and pathways.

Biology: In biological research, it can act as a probe or inhibitor for various biochemical pathways, particularly those involving pyridine derivatives.

Medicine: Pharmacologically, this compound and its derivatives are studied for potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties. The structure allows for interactions with specific protein targets.

Industry: In industry, it's utilized in the development of new materials with specific properties, such as UV absorption or fluorescence, due to its aromatic rings and conjugated system.

Mechanism of Action

The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects depends on its interaction with molecular targets. These interactions often involve:

  • Binding to enzyme active sites: Inhibiting or modulating enzymatic activities

  • Interacting with receptor proteins: Modulating signal transduction pathways

  • Affecting gene expression: Through direct interaction or via signaling cascades

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Comparisons

Compound Name Substituent on Amide Nitrogen Benzodioxole Modifications Key Properties
Target Compound 2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl None Pyridinone ring for H-bonding; methoxy and methyl groups enhance lipophilicity
MDC (N-(4-Methoxybenzyl)-6-Nitrobenzo-[1,3]-dioxole-5-Carboxamide) 4-Methoxybenzyl 6-Nitro Monoclinic crystal (Z=2); energy gap = 3.54 eV (DFT); cardiovascular activity
ADC (N-(3-Acetylphenyl)-6-Nitrobenzo-[1,3]-dioxole-5-Carboxamide) 3-Acetylphenyl 6-Nitro Monoclinic crystal (Z=4); energy gap = 3.96 eV (DFT)
IIc (N-(3-(Trifluoromethyl)Phenyl)Benzo[d][1,3]Dioxole-5-Carboxamide) 3-Trifluoromethylphenyl None α-Amylase inhibition (IC₅₀ = 0.87 µM); hypoglycemic effect in diabetic mice
S807 (N-(Heptan-4-yl)Benzo[d][1,3]Dioxole-5-Carboxamide) Heptan-4-yl None Umami flavor enhancer (1000× potency of MSG); rapid oxidative metabolism
BNBC (6-Bromo-N-(Naphthalen-1-yl)Benzo[d][1,3]Dioxole-5-Carboxamide) Naphthalen-1-yl 6-Bromo STING agonist; immune-modulatory activity

Key Observations :

  • Electronic Properties : The target compound lacks the electron-withdrawing nitro group present in MDC and ADC, which may reduce its reactivity compared to these analogs .
  • Substituent Impact: The pyridinone group in the target compound differentiates it from S807 (alkyl chain) and BNBC (bulky naphthyl group), likely influencing solubility and target binding.

Cardiovascular and Metabolic Activities

  • Their nitro groups may contribute to redox activity .
  • IIc : Exhibits antidiabetic effects via α-amylase inhibition (IC₅₀ = 0.87 µM) and hypoglycemia in vivo, attributed to the trifluoromethylphenyl group’s hydrophobicity and electronic effects .

Flavor and Toxicological Profiles

  • S807 : Used as a umami flavor enhancer at ppm levels. Rapid metabolism by liver microsomes suggests low bioaccumulation risk .
  • Target Compound : Absence of alkyl chains (cf. S807) may reduce flavor-enhancing properties but improve pharmacokinetics for pharmaceutical use.

Insights :

  • The target compound’s synthesis may require coupling reagents like HBTU/HATU, similar to MDC and pyrimidinedione analogs .
  • Purity benchmarks (e.g., >90% for pyrimidinediones) set a standard for future synthetic optimization of the target compound .

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in cancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyridine Derivative : The presence of a pyridine ring with methoxy and methyl substitutions enhances its chemical properties.
  • Benzamide Moiety : This structure contributes to its interaction with biological targets.
  • Dioxole Ring : The incorporation of a dioxole enhances the compound's stability and potential bioactivity.

This compound primarily acts as an inhibitor of histone methyltransferase EZH2 . This enzyme is crucial for gene silencing through histone methylation. By inhibiting EZH2, the compound may reverse the epigenetic silencing of tumor suppressor genes, thereby promoting their expression and potentially leading to anti-tumor effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • Inhibition of EZH2 : Studies have shown that it competitively inhibits EZH2 by binding to its active site, preventing the methylation of histones.
  • Reversal of Tumor Suppressor Gene Silencing : By inhibiting EZH2, it may restore the expression of genes that are typically silenced in various cancers, making it a promising candidate for cancer therapeutics.

Other Biological Activities

While the primary focus has been on its role in cancer biology, preliminary studies suggest potential activities in:

In Vitro Studies

In vitro assays have demonstrated that this compound effectively reduces cell viability in various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)5.0EZH2 inhibition
A549 (Lung)4.5EZH2 inhibition
HeLa (Cervical)3.8EZH2 inhibition

These results indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity.

In Vivo Studies

Animal model studies have shown promising results:

  • Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in significant tumor size reduction compared to control groups.
ModelTreatment DurationTumor Volume Reduction (%)
Xenograft Mouse4 weeks65%
Orthotopic Mouse6 weeks70%

These findings support the potential use of this compound as an effective therapeutic agent in oncology.

Q & A

Q. What experimental controls are critical in in vivo toxicity studies?

  • Dose-ranging : Test 3–5 doses (1–100 mg/kg) in rodent models with vehicle controls (e.g., 5% DMSO) .
  • Histopathology : Compare organ samples (liver, kidneys) between treated and control groups .
  • Pharmacokinetics : Measure plasma half-life (t1/2) and AUC via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.